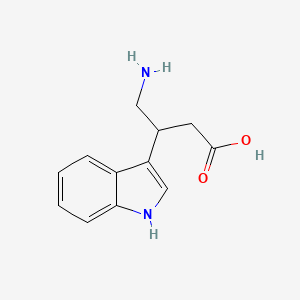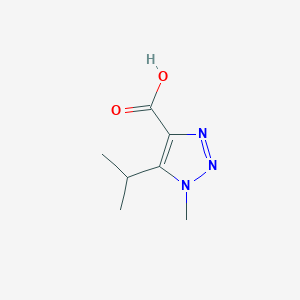
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C13H22N2 This compound features a pyridine ring substituted at the 4-position with an ethyl group and a hexan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of Grignard reagents, where the pyridine ring is alkylated at the 4-position. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds. These interactions can influence biological pathways and molecular recognition processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Pyridyl)ethylamine: Similar structure but lacks the hexan-1-amine chain.
4-(Pyridin-4-yl)thiazol-2-amine: Contains a thiazole ring instead of a hexan-1-amine chain.
N-(pyridin-4-yl)pyridin-4-amine: Features two pyridine rings.
Uniqueness
4-Ethyl-2-(pyridin-4-yl)hexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexan-1-amine chain provides additional flexibility and potential for diverse chemical modifications.
Propriétés
Formule moléculaire |
C13H22N2 |
|---|---|
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
4-ethyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h5-8,11,13H,3-4,9-10,14H2,1-2H3 |
Clé InChI |
HGAYQUMFAWUKKL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(CN)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


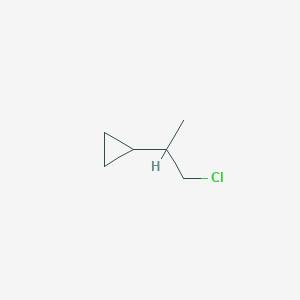
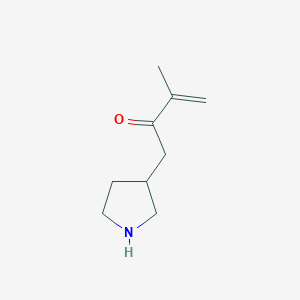

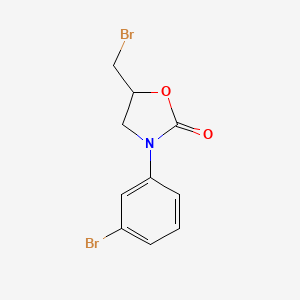

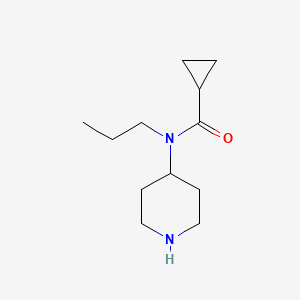
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)

![(2S)-3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]propanoic acid](/img/structure/B13162729.png)

